molecular formula C5H2Cl2F4O2 B14381839 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione CAS No. 88257-36-7

1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione

Cat. No.: B14381839
CAS No.: 88257-36-7
M. Wt: 240.96 g/mol
InChI Key: NQVLYTBSNODUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is a chemical compound with the molecular formula C5H2Cl2F4O2 It is a halogenated derivative of pentane-2,4-dione, featuring both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione typically involves the halogenation of pentane-2,4-dione. The process can be carried out using chlorine and fluorine sources under controlled conditions. One common method involves the use of chlorinating and fluorinating agents in a stepwise manner to introduce the halogen atoms at specific positions on the pentane-2,4-dione backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound can also participate in electron transfer reactions, influencing the reactivity of other molecules in the system.

Comparison with Similar Compounds

Similar Compounds

    1,1,5,5-Tetrafluoropentane-2,4-dione: Lacks the chlorine atoms but has similar fluorine substitution.

    1,5-Dichloropentane-2,4-dione: Contains chlorine atoms but lacks fluorine substitution.

    Pentane-2,4-dione: The parent compound without any halogen substitution.

Uniqueness

1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

88257-36-7

Molecular Formula

C5H2Cl2F4O2

Molecular Weight

240.96 g/mol

IUPAC Name

1,5-dichloro-1,1,5,5-tetrafluoropentane-2,4-dione

InChI

InChI=1S/C5H2Cl2F4O2/c6-4(8,9)2(12)1-3(13)5(7,10)11/h1H2

InChI Key

NQVLYTBSNODUSF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)Cl)C(=O)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.